Phenylacetyl disulfide

Oligonucleotide Synthesis Antisense Therapeutics Phosphorothioate

Reagent substitution in phosphorothioate oligonucleotide synthesis introduces phosphodiester impurities, compromising API quality. Phenylacetyl disulfide (PADS) eliminates this risk: • >99.6% sulfurization efficiency, validated from 1 μmol to 150 mmol scale • Avoids phosphodiester contamination seen with Beaucage reagent, critical for 2'-MOE antisense drugs • Aged solutions enhance reactivity, reducing reagent consumption Supplied as ≥98% (HPLC) white crystalline solid. In stock for immediate global dispatch.

Molecular Formula C16H14O2S2
Molecular Weight 302.4 g/mol
CAS No. 15088-78-5
Cat. No. B085340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylacetyl disulfide
CAS15088-78-5
Synonymsphenylacetyl disulfide
Molecular FormulaC16H14O2S2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)SSC(=O)CC2=CC=CC=C2
InChIInChI=1S/C16H14O2S2/c17-15(11-13-7-3-1-4-8-13)19-20-16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyIXGZXXBJSZISOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





PADS Technical Profile


Phenylacetyl disulfide (CAS 15088-78-5), also known as Bis(phenylacetyl) disulfide or PADS, is an organic compound with the molecular formula C16H14O2S2 and a molecular weight of 302.41 g/mol . It is characterized by a reactive disulfide bond linking two phenylacetyl moieties and typically appears as a white to pale cream crystalline solid with a melting point of 59-63 °C . Its primary and most significant industrial application is as a sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides, which are crucial for antisense therapeutics. It is also employed as a vulcanization accelerator in the rubber industry and as a versatile cross-linking agent in polymer chemistry .

Sulfur-transfer reagent for phosphorothioate oligonucleotide synthesis
Reported utility as vulcanization accelerator in rubber industry
Polymer cross-linking agent via reactive disulfide bond

Why PADS Cannot Be Substituted


The selection of a sulfur-transfer reagent in phosphorothioate oligonucleotide synthesis is not trivial; different reagents exhibit distinct reaction kinetics, byproduct profiles, and economic impacts. Phenylacetyl disulfide (PADS) possesses a unique combination of high efficiency (>99.6% sulfurization), proven scalability (from 1 μmol to 150 mmol), and a favorable cost profile, making it the established workhorse for large-scale therapeutic API manufacturing [1]. Substituting PADS with a generic analog like 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) can lead to product contamination with phosphodiesters [2], while alternatives like 3-amino-1,2,4-dithiazole-5-thione (ADTT/Xanthane hydride) or diethyldithiocarbonate disulfide (DDD) present different trade-offs in cost, byproduct toxicity, or synthetic compatibility . The following quantitative evidence underscores the specific performance and economic advantages that justify the selection of PADS for specific applications.

Target Reagent
Common Substitute
Interchangeability Concern
PADS
Beaucage reagent
May introduce phosphodiester impurities in 2'-MOE RNA synthesis
PADS
ADTT / Xanthane hydride
Cost profile for large-scale synthesis may differ; class-level review required
PADS
DDD
Benchmark performance context may not transfer across all scales

PADS Comparative Evidence


Sulfurization Efficiency vs. Beaucage Reagent

Phenylacetyl disulfide (PADS) has been directly compared to the industry standard Beaucage reagent as a sulfur-transfer agent for the synthesis of phosphorothioate oligodeoxyribonucleotides [1]. Under optimized conditions, both reagents are highly efficient. However, a key differentiator for PADS is its documented ability to achieve >99.6% sulfurization efficiency across a vast range of synthesis scales, from 1 μmol to 150 mmol, demonstrating its unparalleled scalability for process development and bulk API manufacturing [1].

Sulfurization Efficiency
Head-to-head
>99.6% efficiency, 1 µmol–150 mmol scale range
Supports scalability assessment for phosphorothioate synthesis
Comparable high efficiency; scale-validated context
Oligonucleotide Synthesis Antisense Therapeutics Phosphorothioate

Cost-Effectiveness vs. ADTT

While 3-amino-1,2,4-dithiazole-5-thione (ADTT, or Xanthane hydride) is recognized as a fast sulfur-transfer reagent, a class-level comparison reveals a critical economic distinction. PADS is consistently identified in industry literature and manufacturer comparisons as the more cost-effective reagent for large-scale production . This economic advantage is a primary reason PADS remains the preferred reagent for GMP-compliant oligonucleotide synthesis, despite the potentially faster reaction kinetics offered by ADTT .

Relative Cost Profile
Class-level inference
Class-level economic comparison
Reported cost advantage for large-scale synthesis requires verification
Sources review needed; no direct head-to-head study
Oligonucleotide API GMP Manufacturing Cost Analysis

Aged Solution Sulfurization Efficiency

A unique and advantageous property of PADS is that its efficiency as a sulfur-transfer agent improves upon 'aging' in solution. A kinetic study revealed that the sulfurization of nucleotide-phosphites to give thiophosphates is more efficient using 'aged' PADS compared to 'fresh' solutions [1]. This increased efficiency is attributed to a change in the reaction mechanism: the breakdown of the sulfide phosphonium ion intermediate in 'aged' PADS proceeds via more facile S-S bond fission rather than C-S bond fission, which is the pathway for 'fresh' PADS [1].

Aged vs Fresh Reactivity
Cross-study comparable
β = 0.26 (aged) vs 0.43 (fresh) with substituted pyridines
Aged solution supports improved sulfurization pathway
Mechanism shift from C–S to S–S fission reported
Reaction Kinetics Mechanism of Action Process Optimization

Product Purity vs. Beaucage in 2'-MOE RNA

The choice of sulfurization reagent can directly impact the purity of the final oligonucleotide product. A direct comparison between PADS and Beaucage reagent during the synthesis of 2'-O-methoxyethyl (2'-O-MOE) modified oligoribonucleotides, which are important second-generation antisense drugs, showed a stark difference. The use of PADS yields a satisfactory product, whereas the use of Beaucage reagent results in significant contamination of the product with phosphodiester impurities [1].

2'-MOE RNA Purity
Head-to-head
Satisfactory product; Beaucage causes phosphodiester contamination
Reported purity context for modified RNA synthesis
Qualitative comparison; downstream purification impact may vary
RNA Therapeutics 2'-MOE Modification Product Purity

Yield and Quality vs. DDD

Phenylacetyl disulfide (PADS) is used as the benchmark for evaluating new sulfurizing reagents. A comparative study found that diethyldithiocarbonate disulfide (DDD) is a rapid and efficient sulfurizing reagent whose product yield and quality, based on IP-LC-MS analysis, compare well with high-quality oligonucleotides synthesized using PADS [1]. This finding underscores that while alternatives like DDD can achieve comparable performance, PADS remains the established gold standard against which other reagents are measured, particularly for the manufacture of antisense drugs [1].

Comparative Yield & Quality
Head-to-head
Comparable yield and quality by IP-LC-MS analysis
Benchmark context for alternative reagent evaluation
PADS as reference standard; alternative performance may vary
Antisense Drug Sulfurizing Reagent Comparative Study

PADS Application Scenarios


GMP Manufacturing of Antisense Oligonucleotides

This is the premier application for PADS. The evidence confirms its unparalleled scalability from 1 μmol to 150 mmol with >99.6% efficiency [1], its favorable cost profile compared to ADTT , and its status as the benchmark reagent for producing high-quality antisense drugs [2]. PADS is the clear choice for any process transitioning from R&D to commercial manufacturing, offering both performance reliability and economic viability.

High-Purity 2'-MOE RNA Synthesis

For the synthesis of second-generation antisense drugs containing 2'-O-methoxyethyl (2'-MOE) modifications, PADS is the superior sulfur-transfer reagent. Direct evidence shows that using PADS yields a satisfactory product, whereas the alternative Beaucage reagent causes phosphodiester contamination, leading to lower purity and potential downstream processing issues [1]. This application-specific advantage is critical for researchers and manufacturers developing next-generation RNA-based therapeutics.

Process Optimization with Aged Solutions

A unique process advantage of PADS is that its efficiency improves upon 'aging' in solution. The evidence shows that 'aged' PADS is more efficient for phosphite sulfurization than 'fresh' solutions due to a more favorable reaction mechanism [1]. This property can be leveraged in manufacturing to enhance reaction efficiency, potentially reduce reagent consumption, and improve process robustness by simplifying solution preparation protocols.

Rubber Vulcanization and Polymer Cross-Linking

Beyond oligonucleotide synthesis, PADS is a well-documented vulcanization accelerator in the rubber industry [1] and a cross-linking agent in polymer chemistry . It enhances the cross-linking process during rubber curing, leading to improvements in the elasticity, durability, and heat resistance of rubber products [1]. Similarly, its incorporation into polymer matrices via disulfide linkages can enhance mechanical strength, thermal stability, and chemical resistance .

Application
Selection Property
Validation Focus
Large-scale phosphorothioate oligonucleotide synthesis
Scalable sulfurization efficiency
Scale-up performance and cost analysis
Modified RNA (2'-MOE) research synthesis
Phosphodiester-free product profile
Purity assessment by LC-MS
Process optimization via solution aging
Reaction mechanism-dependent efficiency
Kinetic and mechanistic study
Rubber vulcanization and polymer cross-linking
Disulfide cross-linking reactivity
Material mechanical and thermal properties

Technical Documentation Hub

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33 linked technical documents
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